molecular formula C12H10ClN5O B11843190 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-chlorophenyl)amino)-3-methyl- CAS No. 86831-75-6

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-chlorophenyl)amino)-3-methyl-

Cat. No.: B11843190
CAS No.: 86831-75-6
M. Wt: 275.69 g/mol
InChI Key: JRBOURSCYHSRKY-UHFFFAOYSA-N
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Description

6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as nitration, reduction, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different biological activities depending on the substituents introduced .

Scientific Research Applications

6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other similar compounds. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy .

Properties

CAS No.

86831-75-6

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

6-(4-chloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C12H10ClN5O/c1-7-10-11(16-15-7)12(19)18(6-14-10)17-9-4-2-8(13)3-5-9/h2-6,17H,1H3,(H,15,16)

InChI Key

JRBOURSCYHSRKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)N(C=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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